molecular formula C3H5BrMg B1589388 Cyclopropylmagnesium Bromide CAS No. 23719-80-4

Cyclopropylmagnesium Bromide

Cat. No.: B1589388
CAS No.: 23719-80-4
M. Wt: 145.28 g/mol
InChI Key: VFZXMEQGIIWBFJ-UHFFFAOYSA-M
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Description

Cyclopropylmagnesium bromide is an organometallic compound widely used in organic synthesis. It is a Grignard reagent, typically appearing as a light gray to light brown transparent solution. The compound is known for its reactivity and is often used in the formation of carbon-carbon bonds. This compound is sensitive to air and moisture, requiring careful handling and storage conditions .

Mechanism of Action

Target of Action

Cyclopropylmagnesium Bromide is a Grignard reagent . The primary targets of this compound are organic compounds with electrophilic centers, such as carbonyl groups in aldehydes, ketones, and esters .

Mode of Action

This compound, as a Grignard reagent, interacts with its targets through a nucleophilic addition mechanism . The magnesium atom in this compound carries a partial negative charge, making the cyclopropyl group a strong nucleophile. This nucleophile can attack electrophilic carbon atoms, particularly in carbonyl groups, resulting in the addition of the cyclopropyl group to the target molecule .

Biochemical Pathways

The action of this compound primarily affects the synthesis of larger organic molecules. It is used in the preparation of aminopropylindenes, a chemotype of oxidosqualene cyclase (OSC) inhibitors . OSC is a key enzyme in the biosynthesis of sterols, and its inhibition can have significant downstream effects on sterol production and related biochemical pathways .

Pharmacokinetics

It’s important to note that this compound is usually prepared and used in solution, often in an ether such as tetrahydrofuran (thf) . The choice of solvent can impact the reagent’s reactivity and stability.

Result of Action

The result of this compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules from simpler precursors . For example, it can react with trimethylborate to form cyclopropylboronic acid, which can undergo Suzuki-type coupling reactions with different aryl, and heteroaryl bromides to form the cyclopropyl adducts .

Action Environment

The action of this compound is highly dependent on the reaction environment. It is sensitive to moisture and air, requiring anhydrous and inert conditions for optimal performance . The temperature and solvent can also significantly influence the reaction rate and product yield .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropylmagnesium bromide is prepared through the Grignard reaction, which involves the reaction of cyclopropyl bromide with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to maintain an inert atmosphere and control the reaction conditions. The product is often supplied as a solution in tetrahydrofuran or other suitable solvents .

Chemical Reactions Analysis

Types of Reactions: Cyclopropylmagnesium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Carbonyl Compounds: For nucleophilic addition reactions.

    Aryl and Heteroaryl Bromides: For coupling reactions.

    Electrophiles: For substitution reactions.

Major Products Formed:

Scientific Research Applications

Cyclopropylmagnesium bromide is used extensively in scientific research, including:

    Chemistry: As a Grignard reagent in the synthesis of various organic compounds.

    Biology: In the preparation of compounds that can be used as biological probes or in drug discovery.

    Medicine: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: In the production of fine chemicals and specialty materials

Comparison with Similar Compounds

  • Cyclopropylzinc Bromide
  • Cyclopentylmagnesium Bromide
  • Isopropylmagnesium Bromide

Comparison: Cyclopropylmagnesium bromide is unique due to its high reactivity and the ability to form strained cyclopropyl rings. Compared to cyclopropylzinc bromide, it is more reactive but also more sensitive to moisture and air. Cyclopentylmagnesium bromide and isopropylmagnesium bromide have different alkyl groups, leading to variations in reactivity and applications .

Properties

IUPAC Name

magnesium;cyclopropane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5.BrH.Mg/c1-2-3-1;;/h1H,2-3H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZXMEQGIIWBFJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[CH-]1.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455679
Record name Cyclopropylmagnesium bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23719-80-4
Record name Cyclopropylmagnesium bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropylmagnesium Bromide
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Cyclopropylmagnesium Bromide
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Cyclopropylmagnesium Bromide
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Cyclopropylmagnesium Bromide
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Cyclopropylmagnesium Bromide
Reactant of Route 6
Cyclopropylmagnesium Bromide

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